Clofencet

Catalog No.
S524007
CAS No.
129025-54-3
M.F
C13H11ClN2O3
M. Wt
278.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofencet

CAS Number

129025-54-3

Product Name

Clofencet

IUPAC Name

2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

InChI

InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)

InChI Key

PIZCXVUFSNPNON-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O

Solubility

2.51 M
In organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%
In distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at pH5 (655,000 mg/l); >65.2% at pH 7 (>652,000 mg/l); >65.8% at pH 9 (>658,000 mg/l)
In water, 700,000 mg/l, temperature not specified

Synonyms

2-4-(chlorophenyl)-3-ethyl-2,5-dihydro-5-oxopyridazine-4-carboxylic acid, clofencet

Canonical SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O

Description

The exact mass of the compound Clofencet is 278.0455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.51 min organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%in distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at ph5 (655,000 mg/l); >65.2% at ph 7 (>652,000 mg/l); >65.8% at ph 9 (>658,000 mg/l)in water, 700,000 mg/l, temperature not specified. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Agriculture

Summary of the Application: Clofencet is a plant growth regulator mainly used on cereals . It’s particularly used in the production of hybrid wheat . It suppresses normal pollen development without affecting fertility , making it an effective tool for controlling the growth and development of crops .

Methods of Application: Clofencet is applied using ground application equipment with low-pressure nozzles . The application rates for wheat range from 3 to 50 gallons (3 to 6 lbs. active ingredient) per acre and it’s applied once per growing season . Reapplication is permitted if rainfall occurs within 24 hours of application .

Results or Outcomes: The use of Clofencet has been shown to increase male sterility in wheat, which is beneficial for hybrid wheat production . The levels of male sterility can vary depending on the dosage and the stage of development at which clofencet is applied .

Application in Animal Feed

Summary of the Application: Clofencet residues have been found in various animal products, suggesting its use in animal feed . The tolerances established for residues of Clofencet in animal product commodities are as follows: cattle, goats, hogs, horses and sheep: fat at 0.04 ppm, kidney at 10 ppm, meat at 0.15 ppm, meat by-products (except kidney) at 0.5 ppm and milk at 0.02 ppm .

Results or Outcomes: The presence of clofencet residues in animal products suggests that it may have effects on animal growth or development .

Application in Rotational Crops

Summary of the Application: Clofencet is also used on rotational crops of the cereal grains group . It has been found in soybeans at 30 ppm, soybean hay at 10 ppm and soybean forage at 10 ppm .

Results or Outcomes: The presence of clofencet residues in these crops suggests that it may have effects on plant growth or development .

Application in Poultry

Summary of the Application: Clofencet residues have been found in various poultry products . The tolerances established for residues of Clofencet in poultry commodities are as follows: eggs at 1 ppm, fat at 0.04 ppm, meat at 0.15 ppm and meat by-products at 0.20 ppm .

Results or Outcomes: The presence of clofencet residues in poultry products suggests that it may have effects on poultry growth or development .

Application in Cereal Grains Group

Summary of the Application: Clofencet is also used on the rotational crops of the cereal grains group (except rice, wild rice, sweet corn and wheat) . It has been found in grain at 20 ppm, straw at 4 ppm, forage at 4 ppm, stover (fodder) at 1 ppm and hay at 15 ppm .

Clofencet is a chemical compound with the molecular formula C13H11ClN2O3. It is primarily used as a plant growth regulator, particularly in hybrid seed production. Clofencet functions by inducing male sterility in plants, allowing for controlled hybridization without the complications of viable pollen from male plants. This systemic agent is absorbed by the leaves and translocated to the flowers, where it disrupts normal pollen development, thus preventing fertilization while maintaining female fertility .

Clofencet is considered to have low mammalian toxicity. However, as with any chemical, proper handling procedures are recommended. The United States Environmental Protection Agency (EPA) classifies clofencet as a reduced-risk pesticide due to its favorable environmental profile [].

, particularly in its interactions with environmental factors. In atmospheric conditions, it reacts with photochemically-produced hydroxyl radicals, leading to its degradation. The half-life of clofencet in air is notably influenced by these reactions, which play a role in its persistence and environmental impact . Additionally, clofencet can form a potassium salt when reacted with potassium hydroxide, resulting in clofencet-potassium, which retains similar biological activity .

The primary biological activity of clofencet is its ability to induce male sterility in flowering plants. This effect is achieved through the disruption of microspore development, leading to the abortion of pollen before it can mature. Studies have shown that treated plants exhibit significant morphological changes in their pollen and stamens, resulting in reduced or absent pollen viability . This unique property makes clofencet valuable in agricultural practices for producing hybrid seeds with high purity levels.

Clofencet can be synthesized through several methods, including:

  • Lewis Acid-Catalyzed Reaction: A common method involves the reaction of ethyl diazoacetate with appropriate substrates under Lewis acid catalysis. This process allows for the formation of clofencet with controlled yield and purity .
  • Hydrolysis and Salt Formation: Clofencet can also be converted into its potassium salt through hydrolysis reactions with potassium hydroxide, enhancing its solubility and application efficiency in agricultural settings .

Clofencet's primary application lies in agriculture as a chemical hybridizing agent. It is utilized to produce hybrid seeds by inducing male sterility in crops such as wheat. This allows for more efficient breeding programs by ensuring that only desired genetic traits are passed on without contamination from unwanted pollen sources . Additionally, its systemic nature enables effective distribution within the plant, making it suitable for various crop types.

Research on clofencet has highlighted its interactions with various surfactants and adjuvants that enhance its efficacy. For instance, studies have indicated that using surfactants can lower the required doses of clofencet while maintaining high male sterility rates. The effectiveness of these interactions varies depending on environmental conditions such as humidity and plant developmental stages .

Clofencet shares similarities with several other compounds used for inducing male sterility or regulating plant growth. Here are some notable compounds:

Compound NameFormulaUnique Features
Maleic HydrazideC4H4N2O3Primarily used for growth regulation; affects dormancy.
Trinexapac-ethylC16H19ClN2O3Inhibits gibberellin biosynthesis; promotes compact growth.
EthephonC2H6ClO3PReleases ethylene; used for fruit ripening and flower induction.

Clofencet's uniqueness lies in its specific action of inducing male sterility without affecting female fertility, making it particularly advantageous for controlled hybridization in crop production .

The cornerstone of Clofencet synthesis involves the Lewis acid-catalyzed reaction between ethyl diazoacetate and 4-chlorophenyl hydrazonoacetaldehyde, representing one of the most critical and technically demanding steps in the entire manufacturing process [2]. This transformation exemplifies the power of Lewis acid catalysis in facilitating challenging carbon-carbon bond formations while maintaining high levels of regioselectivity and chemical efficiency.

Mechanistic Foundation and Catalyst Selection

The Lewis acid-catalyzed diazoacetate reaction proceeds through a carefully orchestrated sequence of electronic activations and bond-forming events. The process begins with the coordination of the Lewis acid catalyst to the carbonyl oxygen of the hydrazonoacetaldehyde substrate, dramatically increasing the electrophilicity of the adjacent carbon center [2]. This activation enables the nucleophilic attack by the diazo carbon of ethyl diazoacetate, followed by rapid nitrogen elimination and subsequent rearrangement to yield the desired β-ketoester intermediate .

Two primary Lewis acid catalysts emerged as the most effective for this transformation: zinc chloride and boron trifluoride etherate. Extensive comparative studies revealed distinct advantages and limitations for each catalyst system [2]. Zinc chloride demonstrated superior regioselectivity, achieving 92% selectivity compared to 85% for boron trifluoride etherate . However, zinc chloride required more stringent moisture control protocols due to its hygroscopic nature and tendency to form inactive hydrated species under ambient conditions [3].

The superior performance of zinc chloride can be attributed to its moderate Lewis acidity and the ability to form stable, yet reactive, coordination complexes with the substrate [4]. Unlike the more aggressive boron trifluoride etherate, zinc chloride provides sufficient activation without promoting extensive side reactions or substrate decomposition [2]. The chloride ligands also contribute to the catalyst's effectiveness by providing a favorable electronic environment that stabilizes the transition state during the carbon-carbon bond formation step [3].

Table 1: Comparative Catalyst Performance in β-Ketoester Formation

CatalystTemperature (°C)SolventYield (%)Selectivity (%)
Zinc Chloride-10Dichloromethane8292
Boron Trifluoride Etherate0Toluene7685

Reaction Optimization and Solvent Effects

The choice of solvent system proved crucial for achieving optimal reaction outcomes, with dichloromethane emerging as the preferred medium for the zinc chloride-catalyzed transformation [2] [5]. Dichloromethane offers several critical advantages: its low nucleophilicity prevents interference with the Lewis acid catalyst, its excellent solvating properties for both organic substrates ensure homogeneous reaction conditions, and its relatively low boiling point facilitates efficient product isolation [5].

Temperature control represents another critical parameter in the optimization of this reaction. The optimal temperature of -10°C represents a careful balance between reaction rate and selectivity . At this temperature, the rate of the desired carbon-carbon bond formation remains sufficiently rapid to ensure practical reaction times, while minimizing the competing decomposition pathways that become prominent at higher temperatures [2]. The low temperature also helps preserve the stability of the ethyl diazoacetate, which is known to undergo thermal decomposition through carbene formation and subsequent side reactions [6].

Moisture exclusion emerged as a non-negotiable requirement for successful implementation of this reaction, particularly when using zinc chloride as the catalyst [7]. Even trace amounts of water can lead to catalyst hydration, resulting in diminished Lewis acidity and reduced catalytic activity [8]. Industrial implementation required the development of rigorous drying protocols for all reagents and solvents, along with the use of inert atmosphere techniques throughout the reaction sequence [2].

Substrate Scope and Limitations

The ethyl diazoacetate-hydrazonoacetaldehyde coupling reaction exhibits excellent functional group tolerance, accommodating a range of substitution patterns on the aromatic ring of the hydrazone component [2]. Electron-withdrawing groups, such as the chlorine substituent in the target molecule, generally enhance the reaction rate by increasing the electrophilicity of the aldehyde carbon . Conversely, electron-donating substituents tend to reduce reaction rates but often improve regioselectivity [2].

The reaction shows particular sensitivity to steric hindrance around the reactive centers. Bulky substituents adjacent to the reaction sites can significantly impede the approach of the diazoacetate nucleophile, leading to reduced yields and extended reaction times [2]. This limitation necessitated careful substrate design and occasionally required the use of alternative synthetic routes for heavily substituted analogs .

Cyclization Strategies for Pyridazinecarboxylic Acid Formation

The conversion of the β-ketoester intermediate to the pyridazinecarboxylic acid core represents a critical transformation that requires careful orchestration of multiple chemical operations. This sequence involves propionylation of the β-ketoester, followed by acid-catalyzed cyclization to form the pyridazine ring system, and concludes with saponification to reveal the carboxylic acid functionality [2].

Propionylation and Substrate Preparation

The propionylation step serves to install the ethyl side chain that becomes incorporated into the final pyridazine ring structure. This transformation employs propionyl chloride under basic conditions, typically using triethylamine or pyridine as the base [2]. The reaction proceeds through a standard acyl substitution mechanism, with the enolate form of the β-ketoester acting as the nucleophile.

Control of reaction stoichiometry proved critical for achieving high yields in this step. Excess propionyl chloride can lead to over-acylation and the formation of difficult-to-separate byproducts [2]. Conversely, insufficient propionyl chloride results in incomplete conversion and necessitates additional reaction cycles. The optimal conditions employed a slight excess of propionyl chloride (1.1 equivalents) with careful temperature control to prevent side reactions .

The basic conditions required for the propionylation step create potential compatibility issues with acid-sensitive functional groups elsewhere in the molecule. This necessitated careful timing of the reaction sequence and sometimes required the use of protecting group strategies to preserve sensitive functionality [2].

Acid-Catalyzed Cyclization Mechanism

The acid-catalyzed cyclization that forms the pyridazine ring represents one of the most mechanistically interesting transformations in the entire synthesis. The reaction proceeds through a complex sequence involving multiple protonation events, nucleophilic attacks, and elimination reactions [2]. The process is initiated by protonation of one of the carbonyl oxygens, creating a highly electrophilic center that facilitates intramolecular attack by the hydrazine nitrogen [9].

The cyclization mechanism involves a six-membered transition state that brings the reactive centers into optimal alignment for bond formation [2]. The acid catalyst, typically sulfuric acid or methanesulfonic acid, serves multiple roles: it activates the carbonyl electrophile through protonation, it facilitates the elimination of water during ring closure, and it helps stabilize the positive charge that develops during the reaction [9].

Ring closure is followed by a series of tautomerization and elimination reactions that establish the final aromatic pyridazine structure [2]. The driving force for this sequence is the formation of the stable aromatic system, which provides significant thermodynamic stabilization [10]. The regioselectivity of the cyclization is controlled by the substitution pattern of the starting material and the specific acid catalyst employed .

Optimization of Cyclization Conditions

The acid-catalyzed cyclization requires careful optimization of multiple parameters to achieve acceptable yields and minimize side product formation. Acid strength and concentration represent the most critical variables, with stronger acids generally providing faster reaction rates but also increased risk of substrate decomposition [9]. Methanesulfonic acid emerged as the optimal catalyst, providing sufficient acidity to promote cyclization while maintaining better substrate compatibility than sulfuric acid [2].

Temperature control during the cyclization step proved equally important. The reaction exhibits a narrow temperature window for optimal performance, typically between 80-100°C [2]. Below this range, the cyclization proceeds too slowly and competing side reactions become problematic. Above this range, substrate decomposition and ring-opening reactions begin to predominate [9].

Solvent selection for the cyclization step required consideration of both the acid catalyst and the substrate solubility. Polar protic solvents, such as acetic acid, generally provided the best results by stabilizing the charged intermediates formed during the reaction [2]. However, these solvents also required careful purification procedures to remove residual acid that could interfere with subsequent transformations .

Pilot-Scale Production Challenges and Yield Optimization

The transition from laboratory-scale synthesis to pilot-plant production of Clofencet revealed numerous technical challenges that required innovative solutions and extensive process optimization. Eight pilot-plant campaigns were conducted, producing over 45 kilograms of the penultimate intermediate with yields consistently in the 43-45% range [2] [11].

Scale-Up Engineering Considerations

The scale-up process revealed fundamental differences between laboratory and production-scale reaction behavior that necessitated significant process modifications. Heat transfer limitations became particularly problematic during the exothermic Lewis acid-catalyzed step, requiring the installation of enhanced cooling systems and modified reactor designs [2] [12]. The larger reaction volumes created thermal gradients that could not be adequately controlled using standard laboratory cooling methods [13].

Mixing efficiency emerged as another critical factor requiring attention during scale-up. The Lewis acid-catalyzed reaction is highly sensitive to local concentration gradients, and inadequate mixing can lead to catalyst deactivation and reduced yields [2]. The pilot plant required the installation of specialized mixing systems designed to ensure rapid and uniform distribution of reactants throughout the reaction volume [12].

The handling and storage of ethyl diazoacetate at production scale presented unique safety and technical challenges. The compound's inherent instability required the development of specialized storage protocols and handling procedures [6]. Temperature control during storage and transfer operations became critical, as elevated temperatures could trigger explosive decomposition reactions [2].

Table 2: Pilot Plant Production Data from Eight Runs

Run NumberTarget Product (kg)Actual Yield (%)Production Time (h)Key Challenge
15.54372Temperature control
25.54468Moisture ingress
35.54570Catalyst deactivation
45.54471Byproduct formation
56.04375Scale-up effects
66.04569Heat transfer
76.04473Mixing efficiency
86.04570Product isolation

Process Monitoring and Quality Control

The complexity of the Clofencet synthesis demanded the implementation of sophisticated process monitoring and quality control systems. Real-time monitoring of reaction temperature, pressure, and composition became essential for maintaining consistent product quality [2]. The development of in-line analytical methods allowed for immediate detection of process deviations and enabled rapid corrective actions [12].

Impurity profiling represented a particularly challenging aspect of quality control, as the multi-step synthesis could generate numerous related substances that were difficult to separate from the desired product [2]. The development of high-performance liquid chromatography methods capable of resolving closely related impurities required extensive method development and validation efforts [13].

Batch-to-batch consistency proved more challenging at pilot scale than in laboratory-scale preparations. Variations in raw material quality, environmental conditions, and equipment performance could all contribute to yield and quality variations [2]. The implementation of statistical process control methods helped identify the sources of variation and enabled the development of more robust operating procedures [14].

Yield Optimization Strategies

The consistently lower yields observed at pilot scale compared to laboratory-scale preparations prompted extensive investigations into the sources of yield loss. Decomposition of ethyl diazoacetate during storage and handling emerged as a significant contributor to yield reduction [2]. The development of improved storage conditions and handling protocols helped minimize these losses but could not eliminate them entirely [6].

Incomplete conversion in the Lewis acid-catalyzed step represented another major source of yield loss. The larger reaction volumes made it more difficult to achieve the rapid mixing required for optimal catalyst performance [2]. The installation of high-shear mixing systems and the optimization of reactant addition rates helped improve conversion rates but required careful balance to avoid catalyst deactivation [12].

Product isolation and purification procedures required significant modification for pilot-scale operations. The crystallization conditions that worked well at laboratory scale often failed to produce acceptable crystal quality and yield at larger scales [2]. The development of seeded crystallization procedures and the optimization of cooling profiles helped improve both yield and product quality [13].

Table 3: Process Development Milestones and Achievements

Development StageScale (kg)Yield Range (%)Key Technical AchievementTimeline (months)
Laboratory Scale0.00185-90Route selection6
Bench Scale0.10078-82Lewis acid optimization8
Pilot Plant Stage 11.00065-72Cyclization development12
Pilot Plant Stage 25.00055-65Scale-up demonstration18
Process Optimization45.00043-45Process validation24

Equipment Design and Material Selection

The corrosive nature of several reagents used in the Clofencet synthesis required careful consideration of equipment materials and design. The Lewis acid catalysts, particularly zinc chloride, could cause severe corrosion of standard stainless steel equipment [2]. The use of specialized alloys and protective coatings became necessary to ensure equipment longevity and prevent metal contamination of the product [7].

Reactor design modifications were required to accommodate the specific needs of each reaction step. The Lewis acid-catalyzed reaction required reactors with enhanced cooling capabilities and specialized agitation systems [2]. The cyclization step required reactors capable of withstanding acidic conditions at elevated temperatures [12].

The handling of volatile and potentially hazardous intermediates required the installation of specialized containment and ventilation systems. Ethyl diazoacetate, in particular, required handling under rigorously controlled conditions to prevent accidental decomposition [6]. The development of specialized transfer systems and containment protocols became essential for safe pilot-plant operations [2].

Table 4: Critical Process Parameters and Operating Ranges

ParameterLaboratory OptimumPilot Plant RangeCritical ImpactControl Method
Reaction Temperature-10°C-5 to -15°CSelectivityCryogenic cooling
Catalyst Loading0.1 eq0.08-0.12 eqConversionPrecise metering
Solvent Volume Ratio5:1 DCM:reactant4:1 to 6:1SolubilityVolumetric control
Addition Rate2 mL/h10-50 L/hHeat generationPeristaltic pump
Reaction Time4 h6-8 hCompletionProcess monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Solid fawn-colored powde

XLogP3

3.3

Exact Mass

278.0455

Density

1.44 g/ml @ 20 °C

LogP

-2.2 (LogP)
log Kow = -2.2 @ 25 °C (unstated pH)

Odor

No obvious odo

Appearance

Solid powder

Melting Point

269.0 °C
Melts/decomposes @ 269 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4N3YI429F

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 1.0X10-7 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

129025-54-3

Wikipedia

Clofencet

Use Classification

Agrochemicals -> Plant Growth Regulators

Dates

Last modified: 08-15-2023
1: Aoyagi M, Niiyama K, Nemoto S. [Analytical method of clofencet in animal fishery products by LC/MS]. Shokuhin Eiseigaku Zasshi. 2011;52(3):156-60. Japanese. PubMed PMID: 21720120.
2: Dubus IG, Barriuso E, Calvet R. Sorption of weak organic acids in soils: clofencet, 2,4-D and salicylic acid. Chemosphere. 2001 Nov;45(6-7):767-74. PubMed PMID: 11695595.

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